molecular formula C6H11NO4 B1307734 Ethyl 2-nitrobutanoate CAS No. 2531-81-9

Ethyl 2-nitrobutanoate

Cat. No. B1307734
CAS RN: 2531-81-9
M. Wt: 161.16 g/mol
InChI Key: IENPWWUIYXMCJY-UHFFFAOYSA-N
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Description

Ethyl 2-nitrobutanoate is not directly mentioned in the provided papers; however, the papers do discuss related compounds and their synthesis, properties, and applications. For instance, ethyl 2-methylbutanoate is an ester that has been studied for its presence in wines and its sensory impact . Ethyl 2-nitrobutanoate, while not explicitly covered, would likely share some chemical properties with ethyl 2-methylbutanoate due to the similarity in their molecular structures.

Synthesis Analysis

The synthesis of related compounds, such as 3-substituted 2-methylene-4-nitrobutanenitriles, has been achieved through a four-component reaction involving N-sulfonylimines, (cyanomethylene)triphenylphosphorane, nitromethane, and formaldehyde . Although this does not directly describe the synthesis of ethyl 2-nitrobutanoate, it provides insight into the type of reactions that might be used to synthesize nitro-substituted butanoates.

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 2-nitrobutanoate has been analyzed in the context of their stereochemistry. For example, the addition of ethyl 3-aminobut-2-enoates to 2-substituted 3-nitro-2H-chromenes results in trans,trans-2,3,4-trisubstituted chromanes or cis,trans-2,3,4-trisubstituted chromanes, depending on the substituents involved . This indicates that the molecular structure of ethyl 2-nitrobutanoate could also exhibit stereochemical complexity.

Chemical Reactions Analysis

The chemical reactions of related compounds can provide insights into the reactivity of ethyl 2-nitrobutanoate. For instance, the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate involves various chemical and enzymatic approaches, highlighting the potential for stereochemical control in the synthesis of such compounds . This suggests that similar strategies could be applied to the synthesis and reaction analysis of ethyl 2-nitrobutanoate.

Physical and Chemical Properties Analysis

While the physical and chemical properties of ethyl 2-nitrobutanoate are not directly discussed, the properties of ethyl 2-methylbutanoate, such as its olfactory threshold and impact on wine aroma, have been studied . These findings could be relevant when considering the sensory properties of ethyl 2-nitrobutanoate, as both compounds are esters and may share some olfactory characteristics.

Scientific Research Applications

Application in Exercise Performance and Blood Nitrate/Nitrite Levels

Research conducted by Bloomer et al. (2012) explored the effects of a topical gel containing 2-nitrooxy ethyl 2-amino 3-methylbutanoate on resistance exercise performance and blood nitrate/nitrite levels in resistance-trained men. Although no significant differences were noted in overall performance measures between the gel and placebo, a modest non-statistically significant effect on exercise performance was observed in some individuals (Bloomer et al., 2012).

Safety And Hazards

Ethyl 2-nitrobutanoate is classified as an irritant . It is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 2-nitrobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-3-5(7(9)10)6(8)11-4-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENPWWUIYXMCJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395345
Record name ethyl 2-nitrobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-nitrobutanoate

CAS RN

2531-81-9
Record name Butanoic acid, 2-nitro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2531-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2-nitrobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-nitrobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
T Shimizu, Y Hayashi, H Shibafuchi… - Bulletin of the Chemical …, 1987 - journal.csj.jp
… Although ethyl 2-nitrobutanoate (3) remained unchanged under similar reaction conditions, 9 a thermolysis of 3 under more vigorous thermal conditions in the presence of …
Number of citations: 11 www.journal.csj.jp
S Yao, J Liu, Z Yang, Q Gui, X Chen… - Synthetic …, 2014 - Taylor & Francis
… -phenyl-1-propyne (1a) with ethyl 2-nitrobutanoate (2a) as our model reaction. When we treated 1-phenyl-1-propyne with 1 equiv of ethyl 2-nitrobutanoate in the presence of Pd(PPh 3 ) …
Number of citations: 1 www.tandfonline.com
PA Wade, SD Morrow… - The Journal of Organic …, 1982 - ACS Publications
… Secondary nitro compounds can also be alkylated as shown for ethyl 2-nitrobutanoate and 2-nitropropane. The a-nitro ester gave C-alkylate in 89% yield. With 2-nitropropane the C-…
Number of citations: 57 pubs.acs.org
K Stolze, N Rohr-Udilova, T Rosenau… - Bioorganic & medicinal …, 2007 - Elsevier
… Ethyl 2-nitrobutanoate (3.7 g, 23 mmol) was dissolved in a mixture of acetonitrile (10 g, 244 mmol) and triethylamine (0.2 g, 2 mmol). Methacrolein (2.66 g, 38 mmol) was slowly added …
Number of citations: 13 www.sciencedirect.com
A Puglisi, L Raimondi, M Benaglia, M Bonsignore… - Tetrahedron …, 2009 - Elsevier
… Substitution at the nitroester was also tested: the addition of ethyl-2-nitrobutanoate to N-Boc benzaldehyde imine promoted by 1/H + afforded the expected product in 60% yield and 72…
Number of citations: 35 www.sciencedirect.com
VS Rao, AS Perlin - The Journal of Organic Chemistry, 1982 - ACS Publications
(4) The use of 1-phenylethanol (4) as a hydrogen donor in homoge-neous reactions with dichlorotris (triphenylphosphine) ruthenium as a catalyst has been reported in the following:(a) …
Number of citations: 19 pubs.acs.org
RA Aitken, KM Aitken - thieme-connect.com
Nitroalkanes have been known since the earliest days of organic chemistry and the simpler members, particularly nitromethane and nitroethane, are useful as highly polar aprotic …
Number of citations: 0 www.thieme-connect.com
JI Martínez, U Uria, M Muñiz, E Reyes… - Beilstein Journal of …, 2015 - beilstein-journals.org
… The use of bulkier ethyl 2-nitrobutanoate (1b) as Michael donor also led to good results for three representative nitroalkenes (Table 2, entries 15–17), although in the case of nitroalkene …
Number of citations: 14 www.beilstein-journals.org

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